molecular formula C18H17ClN4O2S B2406566 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1226427-20-8

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2406566
CAS No.: 1226427-20-8
M. Wt: 388.87
InChI Key: UFRYYFRTEDRHLF-UHFFFAOYSA-N
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Description

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide typically involves several steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 5-chloropyridine-2-carboxylic acid under dehydrating conditions.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: Used in assays to understand its interaction with biological molecules and its effects on cellular processes.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(benzyl)acetamide: Similar structure but lacks the methoxy group on the benzyl ring.

    2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-hydroxybenzyl)acetamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide can influence its chemical reactivity and biological activity, potentially making it more effective or selective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-25-15-5-3-2-4-12(15)9-21-17(24)8-14-11-26-18(22-14)23-16-7-6-13(19)10-20-16/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRYYFRTEDRHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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